9(R)-HpODE

Descripción

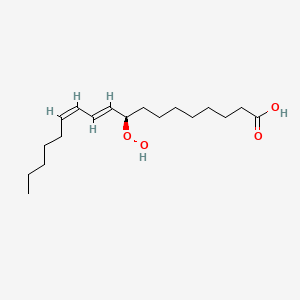

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H32O4 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+/t17-/m0/s1 |

Clave InChI |

JGUNZIWGNMQSBM-WXUVIADPSA-N |

SMILES isomérico |

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O)OO |

SMILES canónico |

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO |

Origen del producto |

United States |

Biosynthesis and Formation Pathways of 9 R Hpode

Enzymatic Biogenesis Pathways from Linoleic Acid

Enzymatic pathways are highly specific and regulated, leading to the stereoselective formation of 9(R)-HpODE.

Cyclooxygenase (COX-1 and COX-2) Activity

Both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, primarily known for their role in metabolizing arachidonic acid to prostaglandins, are also capable of oxidizing linoleic acid. This enzymatic action predominantly yields this compound, along with lesser amounts of its stereoisomer, 9(S)-HpODE. wikipedia.org COX-2 exhibits a higher affinity for linoleic acid compared to COX-1, suggesting its greater contribution to 9-HpODE production in cells where both enzymes are expressed. wikipedia.org Following their formation, these hydroperoxy metabolites are swiftly reduced to their respective hydroxy derivatives, 9(R)-HODE and 9(S)-HODE. wikipedia.org Beyond 9-HpODEs, COX enzymes also metabolize linoleic acid to 13(S)-hydroperoxy-octadecadienoic acid (13(S)-HpODE) and 13(R)-hydroperoxy-octadecadienoic acid (13(R)-HpODE), with the 13-HODE products often predominating over the 9-HODE products. wikipedia.org

Cytochrome P450 Enzyme-Mediated Formation

Cytochrome P450 (CYP) microsomal enzymes represent another significant enzymatic route for this compound synthesis from linoleic acid. These enzymes catalyze the formation of a mixture of 9(S)-HpODE and this compound, which are subsequently reduced to their corresponding hydroxy products. wikipedia.org The reactions mediated by P450 enzymes typically produce racemic mixtures, with the R stereoisomer often being the predominant form, for example, achieving an R/S ratio of 80%/20% in human liver microsomes. wikipedia.org Specific CYP enzymes, including CYP1A2 and CYP2S1, are known to metabolize linoleic acid to hydroperoxy-octadecadienoic acids (HpODEs) at both the 9 and 13 positions. nih.gov Concurrent with 9-HpODE formation, P450 enzymes also metabolize linoleic acid to 13(S)-HpODE and 13(R)-HpODE, exhibiting similar R/S ratios. wikipedia.org

Lipoxygenase-Dependent Synthesis (e.g., 12(R)-Lipoxygenase, Epidermal Lipoxygenase 3 (eLOX3))

Lipoxygenases (ALOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. The 12(R)-lipoxygenase (12(R)-LOX or ALOX12B) is particularly notable for its role in the formation of this compound. This enzyme, highly expressed in the epidermis, oxidizes the linoleate (B1235992) moiety, especially when esterified in ω-hydroxyacyl ceramides (B1148491) like EOS (esterified ω-hydroxyacyl sphingosine), to produce this compound-EOS. caymanchem.commdpi.com

Epidermal lipoxygenase 3 (eLOX3 or ALOXE3), also highly expressed in the epidermis, plays a subsequent role by metabolizing this compound (or this compound-EOS) into specific hydroxy-epoxy metabolites. caymanchem.comportlandpress.com While eLOX3 can process this compound, it is important to note that free linoleate hydroperoxides, such as 9-HpODE and 13-HpODE, are not considered optimal substrates for eLOX3 in their free fatty acid form. nih.gov The concerted action of 12(R)-LOX and eLOX3 is critical for epidermal barrier function, where they oxidize esterified linoleic acid to hepoxilin intermediates, signaling for hydrolysis and subsequent protein conjugation. nih.gov

Non-Enzymatic Generation Mechanisms

Beyond enzymatic pathways, this compound can also arise through non-enzymatic processes, particularly under conditions of oxidative stress.

Free Radical-Mediated Oxidation of Linoleic Acid

Oxidative stress within cells and tissues is a significant driver of free radical-induced oxidation of linoleic acid. This process leads to the generation of various oxidized linoleic acid metabolites, including racemic mixtures of 9-HpODE and its reduced form, 9-HODE. wikipedia.org These non-enzymatic reactions are believed to produce approximately equal amounts of both the S and R stereoisomers of 9-HpODE. wikipedia.org Free radical oxidation of linoleic acid can also result in racemic mixtures of 9-HODE and 9-EE-HODE. wikipedia.org Such oxidations are considered major contributors to the production of 9-HODE and 13-HODE isomers in tissues experiencing oxidative stress, a common feature in conditions such as inadequate blood flow, inflammation, steatohepatitis, atherosclerosis, neurodegenerative diseases, and diabetes. wikipedia.org The 9-hydroperoxy-10E,12Z-octadecadienoic acid (9-HpODE) formed through this pathway can undergo further transformations, including heme-catalyzed degradation via alkoxyl radicals to form epoxy-ketones. tandfonline.com

Singlet Oxygen-Induced Oxidative Pathways

Singlet oxygen (¹O₂), a highly reactive oxygen species, also contributes to the non-enzymatic oxidation of linoleic acid, leading to the formation of this compound. Singlet oxygen-induced oxidations generate racemic mixtures of 9-HpODE and 9-HODE. wikipedia.org Specifically, singlet oxygen attack on linoleic acid can produce (presumably) racemic mixtures of 9-HODE, 10-hydroxy-8E,12Z-octadecadienoic acid, and 12-hydroxy-9Z-13-E-octadecadienoic acid. wikipedia.org While 9- and 13-(Z,E)-HpODE can be formed by both free radical and enzyme-mediated oxidation, the formation of 10- and 12-(Z,E)-HpODE is considered more specific to singlet oxygen-mediated processes. mdpi.comresearchgate.net

Autoxidation Processes in Biological Matrices

Autoxidation is a non-enzymatic process of lipid peroxidation that significantly contributes to the formation of this compound in biological matrices. Polyunsaturated fatty acids (PUFAs), such as linoleic acid, are particularly susceptible to autoxidation due to their multiple double bonds. researchgate.netmdpi.com This process is initiated by reactive oxygen species (ROS) or other free radicals, leading to the formation of hydroperoxides and peroxy radicals. mdpi.com

In biological membranes, the spatial arrangement of fatty acid molecules can influence the products of autoxidation. Studies using molecular monolayers of linoleic acid, designed to mimic the arrangement of esterified lipids in biological membranes, have shown that monoepoxides are prominent autoxidation products. nih.gov This suggests that the environment within biological membranes can steer the outcome of non-enzymatic lipid peroxidation. Autoxidation can yield both 9-HpODE and 13-HpODE, which can then undergo further degradation into various secondary oxidation products, including aldehydes and epoxy-ketones. wikipedia.orgtandfonline.commdpi.comnih.gov

Precursor Availability and Substrate Specificity in this compound Formation

Substrate Specificity of Enzymes: The efficiency and stereospecificity of this compound formation are significantly influenced by the substrate specificity of the enzymes involved:

Cyclooxygenases (COX): COX enzymes metabolize linoleic acid, with COX-2 showing a higher preference for this substrate compared to COX-1. wikipedia.org

Lipoxygenases (LOX): Different LOX isoforms exhibit varying affinities for 18-carbon fatty acids. For instance, linoleic acid is a good substrate for 15-LOX-1, but it has poor affinity for 15-LOX-2 and is not a substrate for 12(S)-LOX. nih.gov

Epidermal Lipoxygenase 3 (eLOX3): While eLOX3 can metabolize this compound, detailed information regarding its affinity for other C18 species is not extensively reported. nih.govportlandpress.com

Plant Hydroperoxide Lyases (HPLs): In certain plant systems, 9/13-hydroperoxide lyases have demonstrated a strong preference for 9S-HPODE over 9R-HPODE. researchgate.net

The following table summarizes the R/S ratio of 9-HpODE isomers produced by Cytochrome P450 enzymes in human liver microsomes:

| Enzyme System | Substrate | Product Isomers | R/S Ratio (Approximate) |

| Cytochrome P450 Microsomes | Linoleic Acid | This compound, 9(S)-HpODE | 80% R / 20% S wikipedia.org |

Cellular and Tissue-Specific Modulators of this compound Biosynthesis

The biosynthesis of this compound is modulated by cellular and tissue-specific factors, including enzyme expression levels, cellular redox state, and the presence of cofactors.

Skin/Epidermis: The epidermis is a prominent site for this compound biosynthesis. Two human LOX enzymes, epidermal lipoxygenase 3 (eLOX3) and 12(R)-LOX, are highly expressed in this tissue. nih.govportlandpress.com 12(R)-LOX is responsible for the exclusive formation of (R)-hydroperoxides from linoleic acid in human epidermis. nih.govresearchgate.net Subsequently, eLOX3 metabolizes this compound into hydroxy-epoxy metabolites. nih.govportlandpress.comresearchgate.net The oxidation of esterified linoleic acid in the skin is critical for maintaining the skin barrier function, as it leads to the formation of hydroxy-epoxides and triols that facilitate the cleavage from ceramides and the formation of the corneocyte lipid envelope, which is essential for preventing transepidermal water loss. nih.gov

Human Liver Microsomes: As mentioned, Cytochrome P450 enzymes in human liver microsomes contribute to the production of this compound, with the R-isomer predominating. wikipedia.org

Leukocytes: In the context of early atherosclerosis, 15-lipoxygenase-1 in macrophages primarily generates 13-HODE. However, in later stages of atherosclerosis, both 9-HODE and 13-HODE are generated non-enzymatically, reflecting increased oxidative stress. nih.gov

Oxidative Stress: Elevated levels of oxidative stress in biological fluids and systems correlate with increased concentrations of HODEs, including those derived from 9-HpODE. nih.gov

Enzyme Expression and Regulation: The expression levels of enzymes involved in this compound biosynthesis can vary across different tissues and can be influenced by various cellular signals. For example, interleukin-1β has been shown to stimulate COX-2 expression in human dermal fibroblasts, impacting linoleic acid metabolism. caymanchem.com The cellular redox state also plays a role by influencing free radical-mediated processes.

Metabolic Fate and Derivatization of 9 R Hpode

Enzymatic Reduction to Hydroxyoctadecadienoic Acids (HODEs)

The primary and most direct metabolic route for 9(R)-HpODE is its reduction to the corresponding hydroxy fatty acid, 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE). caymanchem.commedchemexpress.com This conversion is a critical detoxification step, as it transforms the reactive hydroperoxide group into a more stable hydroxyl group. This reduction can be catalyzed by various peroxidases, with a particularly significant role played by Glutathione (B108866) Peroxidase 4 (GPx4). nih.govnih.gov

Glutathione Peroxidase 4 (GPx4) is a unique, selenium-dependent enzyme that can directly reduce complex hydroperoxides, including those esterified in phospholipids (B1166683) and cholesterol esters, using glutathione (GSH) as a reducing agent. mdpi.comfrontiersin.org This function is central to protecting cells from the damaging effects of lipid peroxidation.

Exposure of cells to 9-HpODE leads to a dose-dependent increase in the oxidation of the cellular glutathione pool. nih.govnih.gov Studies using shRNA-mediated knockdown of GPx4 have confirmed its specific involvement in mediating GSH oxidation in response to 9-HpODE, but not to other oxidants like hydrogen peroxide. nih.govnih.gov This highlights the specific role of GPx4 in detoxifying long-chain lipid hydroperoxides. The enzymatic reaction catalyzed by GPx4 not only neutralizes the reactive this compound but also impacts the cellular redox state by consuming reduced glutathione. nih.govresearchgate.net This process directly links lipid peroxidation with the glutathione redox potential, a key indicator of cellular oxidative stress. nih.gov

| Enzyme | Substrate | Product | Cofactor | Cellular Role |

| Glutathione Peroxidase 4 (GPx4) | This compound | 9(R)-HODE | Glutathione (GSH) | Detoxification, Redox Modulation |

Isomerization and Further Oxidative Transformations

Beyond simple reduction, this compound can undergo a complex series of isomerization and further oxidative reactions, leading to a diverse array of bioactive lipid mediators. These transformations can be catalyzed by enzymes such as lipoxygenases (LOX) with hydroperoxide isomerase activity or can occur non-enzymatically, for instance, through heme-initiated decomposition. tandfonline.comnih.gov

A key metabolic pathway for this compound, particularly in the epidermis, involves its conversion into hydroxy-epoxy metabolites. nih.gov The enzyme eLOX3, which possesses hydroperoxide isomerase functionality, can metabolize this compound to form products such as 11-hydroxy-9(10)-epoxyoctadecenoic acid (11-OH-9(10)-EpOME) and 13-hydroxy-9(10)-epoxyoctadecenoic acid (13-OH-9(10)-EpOME). nih.gov These hydroxy-epoxides can be further oxidized to their corresponding keto-epoxides. nih.govnih.gov

Additionally, non-enzymatic, heme-catalyzed degradation of 9-HpODE can generate alkoxyl radicals that propagate a series of reactions to form various products, including epoxy-allylic ketones. tandfonline.comtandfonline.comnih.govresearchgate.netnih.gov Studies have shown that hematin-catalyzed degradation of 9-HpODE yields equal proportions of 9,10-trans-epoxy-11E-13-keto- and 9-keto-10E-12,13-trans-epoxy-octadecenoic acids, suggesting they are formed from a common pseudo-symmetrical diepoxy radical intermediate. tandfonline.comtandfonline.comnih.govnih.gov

The hydroxy-epoxides formed from this compound can serve as substrates for further enzymatic action. nih.gov Specifically, these intermediates can be hydrolyzed by epoxide hydrolases to form trihydroxy metabolites, known as trihydroxy-octadecenoic acids (TriHOMEs). nih.gov For example, the hydrolysis of hydroxy-epoxides derived from this compound can lead to the formation of 9,10,11-TriHOME and 9,10,13-TriHOME. nih.gov In potato tubers, the metabolism of 9-HPODE has been shown to produce 9,10,13-trihydroxy-11-octadecenoic acid and 9,12,13-trihydroxy-10-octadecenoic acid. nih.gov This pathway is particularly important in the skin, where the formation of triols from esterified linoleic acid is crucial for maintaining the skin's permeability barrier. nih.gov

Another significant metabolic fate is the conversion to keto-derivatives, most notably 9-oxo-10(E),12(Z)-octadecadienoic acid (9-oxoODE). This can occur through two primary routes. First, the reduced product, 9(R)-HODE, can be oxidized to 9-oxoODE by the action of an NAD-dependent hydroxy-fatty-acid dehydrogenase. wikipedia.orgnih.gov Alternatively, 9-HpODE can be directly converted to 9-oxoODE. nih.govjst.go.jp This latter pathway can be part of the pseudoperoxidase reaction of ferrous lipoxygenase with hydroperoxy fatty acids. jst.go.jpnih.gov The formation of 9-oxoODE represents a shift in the biological activity of the molecule, as it is a known ligand for peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.org

| Precursor | Metabolic Process | Key Enzymes/Catalysts | Resulting Products |

| This compound | Isomerization/Oxidation | eLOX3 | Hydroxy-epoxides (e.g., 11-OH-9(10)-EpOME) |

| This compound | Heme-catalyzed degradation | Hematin | Keto-epoxides (e.g., 9,10-trans-epoxy-11E-13-keto-octadecenoic acid) |

| Hydroxy-epoxides | Hydrolysis | Epoxide Hydrolases | Trihydroxy Metabolites (TriHOMEs) |

| 9(R)-HODE | Oxidation | Hydroxy-fatty-acid dehydrogenase | 9-oxoODE |

| This compound | Pseudoperoxidase Reaction | Ferrous Lipoxygenase | 9-oxoODE |

Esterification into Complex Lipid Structures and Release Mechanisms

Instead of being metabolized as a free fatty acid, 9-HpODE can be incorporated into more complex lipid structures. Studies on low-density lipoprotein (LDL) oxidized by human monocytes revealed that the major oxidation product was esterified hydroperoxyoctadecadienoic acid (HPODE). nih.gov Essentially all of the HPODE was found to be esterified, primarily to cholesterol, followed by phospholipids. nih.gov This indicates that the linoleic acid residues within these complex lipids are susceptible to oxidation, leading to the formation of esterified 9-HpODE.

These esterified hydroperoxides can be stored within cellular membranes and lipid droplets. caymanchem.com The release of the oxidized fatty acid from these lipid backbones can be accomplished through the action of phospholipases, such as phospholipase A2. wikipedia.org This release mechanism allows for the mobilization of these molecules, which can then act as signaling mediators or be further metabolized. The oxidation of esterified linoleic acid within skin ceramides (B1148491) is a fundamental process for the formation of the corneocyte lipid envelope, which is essential for the skin's barrier function. nih.gov

Cellular and Molecular Mechanisms of 9 R Hpode Action

Receptor-Mediated Signaling Transduction

The metabolites derived from 9(R)-HpODE, especially 9(R)-HODE, engage with several receptor systems, influencing diverse cellular functions.

GPR132, also known as G2A, functions as a receptor for certain metabolites of linoleic acid, including both 9(S)-HODE and 9(R)-HODE nih.gov. While 9(S)-HpODE and 9(S)-HODE have been shown to directly activate human GPR132, with 9(S)-HODE exhibiting greater potency, the direct activation of GPR132 by this compound itself is less explicitly defined in the literature nih.govwikipedia.org. However, its metabolite, 9(R)-HODE, is recognized as a G2A ligand nih.gov.

Activation of GPR132 by 9-HODE (a general term encompassing both R and S enantiomers) has been linked to several downstream cellular events. It is known to increase intracellular calcium signaling wikipedia.org and can sensitize Transient Receptor Potential Vanilloid 1 (TRPV1) through Gq protein coupling and protein kinase C (PKC) activation in peripheral sensory neurons researchgate.net. In nerve injury models, the concentration of 9-HODE, a G2A agonist, significantly increases at the injury site nih.gov. Studies in G2A-deficient mice have demonstrated a notable reduction in mechanical hypersensitivity following nerve injury, accompanied by a substantial decrease in the infiltration of macrophages and neutrophils, and a reduced release of proalgesic mediators such as TNFα, IL-6, and VEGF nih.gov. Furthermore, stimulation of bone marrow-derived macrophages (BMDMs) with 9-HODE has been observed to induce a minor but significant increase in G2A mRNA expression nih.gov.

TRPV1 is a polymodal ion channel expressed in sensory neurons, detecting a range of stimuli including noxious temperatures, acidic pH, and various chemical irritants, thereby mediating nociception frontiersin.orgnih.gov. While oxidized linoleic acid metabolites (OXLAMs), including 9-HODE, have been implicated in activating TRPV1 and contributing to pain sensation wikipedia.orgnih.gov, specific studies on 9(R)-HODE indicate that it is "almost inactive at TRPV1" nih.gov. This suggests that while other 9-HODE isomers, particularly 9(S)-HODE, may activate TRPV1 frontiersin.orgnih.gov, the 9(R)-enantiomer derived from this compound does not significantly contribute to direct TRPV1 activation.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as transcription factors, playing crucial roles in lipid and energy metabolism, inflammation, and cell differentiation encyclopedia.pub. They are activated by fatty acids and their metabolites, including certain oxylipins encyclopedia.pub.

Studies have shown that 9-HODE (referring to a mixture of isomers) directly activates peroxisome proliferator-activated receptor gamma (PPARγ) and can induce the transcription of PPARγ-inducible genes, leading to effects such as monocyte maturation into macrophages and antiproliferative and pro-apoptotic effects in certain cell lines wikipedia.orgfrontiersin.org. Similarly, 9-HODE and 13-HODE are considered potent ligands and activators of PPARs (subtypes α, β/δ, and γ) acs.org. Upon activation, PPARs form heterodimers with the 9-cis-retinoic acid receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs), thereby stimulating gene expression acs.org. PPARs can also negatively modulate gene transcription by inhibiting the DNA-binding of other transcription factors like NF-κB acs.org.

However, there are conflicting reports regarding the specific activity of 9-HODEs on PPARγ. Some research indicates that 9-HODEs, in general, reduce PPARγ transcriptional activity nih.gov. For instance, 9-(E,E)-HODE, a specific isomer, has been shown to decrease the expression levels of PPARγ-target genes in 3T3-L1 cells, suggesting it might act as a partial agonist of PPARγ nih.gov. The direct agonistic activity of this compound itself on PPARs is not extensively documented, with most findings focusing on its reduced metabolite, 9(R)-HODE, as part of the broader "9-HODE" group.

Beyond GPR132, TRPV1, and PPARs, the (R)-enantiomer of linoleic acid metabolites, which includes 9(R)-HODE (derived from this compound), has been shown to activate BLT-1 and BLT-2 receptors frontiersin.org. Activation of these receptors by the (R)-enantiomer has been observed to induce cell proliferation through cyclooxygenase (COX) activation frontiersin.org. BLT1 and BLT2 are primarily known as receptors for leukotriene B4 (LTB4) and play roles in inflammatory processes and immune cell recruitment uzh.chmdpi.com. BLT2, in particular, exhibits broader ligand specificity to endogenous eicosanoids compared to BLT1 mdpi.com.

Modulation of Intracellular Signaling Pathways

Lipid hydroperoxides, including this compound, are implicated in modulating various intracellular signaling cascades.

Lipid hydroperoxides, such as 9-HpODE, are known to induce the oxidation of intracellular glutathione (B108866) (GSH) and have been implicated in the activation of receptors and alteration of signaling cascades. More broadly, oxidized linoleic acid metabolites, including hydroperoxyoctadecadienoic acids (HpODEs), have been shown to stimulate the expression of immediate-early genes like c-Fos, c-Jun, and c-Myc mRNA, and activate the mitogen-activated protein kinase (MAPK) cascade, which involves Ras and protein kinase C (PKC).

The Ras/MAPK pathway is a highly conserved and fundamental signaling cascade that regulates crucial cellular functions such as proliferation, differentiation, and migration. While direct evidence specifically linking this compound to the activation of the Ras/MAPK cascade is limited, studies on related lipid hydroperoxides provide insights. For instance, 13-hydroperoxyoctadecadienoic acid (13-HPODE) has been shown to activate Ras and downstream mitogen-activated protein kinases, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun amino-terminal kinase (JNK), in vascular smooth muscle cells. This suggests a general mechanism by which lipid hydroperoxides can influence these critical intracellular pathways.

Activation of Nuclear Factor-κB (NF-κB) Pathways and Gene Expression

While direct evidence specifically for this compound's activation of NF-κB pathways is not extensively documented, related lipid hydroperoxides have demonstrated such capabilities. For instance, iron/ascorbate-mediated production of general lipid hydroperoxides (LOOH) in Caco-2 cells has been shown to result in the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory processes nih.gov. Similarly, 13-hydroperoxyoctadecadienoic acid (13-HPODE), another primary oxidation product of linoleic acid, has been reported to activate the pro-inflammatory NF-κB pathway in vascular smooth muscle cells hogrefe.com. The activation of NF-κB typically involves the phosphorylation, ubiquitination, and degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and regulate gene transcription nih.gov. Given the structural and metabolic similarities among linoleic acid-derived hydroperoxides, it is plausible that this compound may also influence NF-κB signaling, potentially contributing to inflammatory responses or cellular adaptation to oxidative stress.

Alteration of Epidermal Growth Factor Receptor (EGFR) Signaling

Research on the alteration of Epidermal Growth Factor Receptor (EGFR) signaling by lipid hydroperoxides has primarily focused on related compounds. For example, 13-HpODE has been shown to alter EGFR signaling in vitro hogrefe.com. Specifically, (13S)-HPODE, a stereoisomer of 13-HpODE, when incubated with epidermal growth factor (EGF) in Syrian hamster embryo (SHE) fibroblasts, increased EGFR autophosphorylation and tyrosine phosphorylation on several signaling proteins, including those with Src homology-2 domains like GTPase-activating protein nih.govnih.gov. This augmentation of EGFR signaling by (13S)-HPODE was attributed to its ability to attenuate the dephosphorylation of EGFR nih.gov. While these findings highlight the capacity of lipid hydroperoxides to modulate growth factor receptor pathways, direct studies detailing the specific effects of this compound on EGFR signaling remain to be fully elucidated.

Regulation of Intracellular Glutathione Redox Potential

9-HpODE, often studied as a racemic mixture or unspecified enantiomer, plays a direct role in altering the intracellular glutathione (GSH) redox potential. Exposure of human airway epithelial cells (HAEC) to 9-HpODE leads to a rapid and sustained dose-dependent increase in GSH oxidation hogrefe.comresearchgate.netmdpi.com. This effect is distinct from hydrogen peroxide (H₂O₂) production, as it occurs independently of intracellular or extracellular H₂O₂ and is exacerbated by NADPH depletion, indicating a direct interaction with the glutathione system hogrefe.comresearchgate.net.

A key enzyme involved in this process is glutathione peroxidase 4 (GPx4). GPx4 is specifically responsible for initiating the oxidation of GSH in response to 9-HpODE exposure hogrefe.comresearchgate.net. This specificity is notable as GPx4's involvement in GSH oxidation induced by 9-HpODE differs from its response to H₂O₂ or other low molecular weight alkyl hydroperoxides like tert-butyl hydroperoxide (TBH) hogrefe.comresearchgate.net. This suggests that GPx4 plays a crucial role in the reduction of long-chain lipid hydroperoxides, which in turn leads to the oxidation of GSH and a shift in the intracellular redox potential hogrefe.comresearchgate.netresearchgate.net.

Table 1: Effect of 9-HpODE on Intracellular Glutathione Redox Potential in HAEC

| Concentration of 9-HpODE | Effect on GSH Oxidation | Dependence on H₂O₂ Production | Role of GPx4 |

| 5–25 µM | Rapid and sustained dose-dependent increase hogrefe.com | Independent hogrefe.comresearchgate.net | Involved in initiation hogrefe.comresearchgate.net |

| Exacerbated by NADPH depletion | Yes hogrefe.comresearchgate.net | N/A | N/A |

Impact on Gene Expression Profiles and Transcription Factor Activity

The impact of this compound on gene expression profiles and transcription factor activity is largely inferred from studies on its reduced form, 9-HODE, and other related linoleic acid metabolites. Hydroxyoctadecadienoic acids (HODEs), including 9-HODE and 13-HODE, are known agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cell differentiation semanticscholar.orgnih.govcaymanchem.com.

Specifically, 9-HODE has been shown to increase PPAR-γ2 transcripts fourfold and enhance PPAR-γ transactivation in human U937 monocytic cells nih.govcaymanchem.com. This activation of PPAR-γ by HODEs can lead to altered expression of genes involved in fatty acid uptake and metabolism, such as CD36 and FABP4 nih.gov.

While comprehensive RNA sequencing or microarray data directly linking this compound to specific gene expression profiles are limited, the strong connection of its metabolite, 9-HODE, to PPAR-γ signaling suggests that this compound, through its conversion, can indirectly influence a wide array of genes regulated by this transcription factor. Studies on 13-HPODE, for example, have demonstrated significant alterations in gene expression profiles in intestinal epithelial cells, affecting lipid metabolic pathways (e.g., steroid hormone biosynthesis, PPAR signaling) and detoxification mechanisms, while suppressing oxidative phosphorylation mdpi.comnih.govmdpi.com. These findings underscore the potential for linoleic acid hydroperoxides to broadly modulate cellular gene expression and transcription factor activity.

Effects on Cellular Phenotypes and Functions

The effects of this compound on cellular phenotypes and functions are complex and can be influenced by its metabolism to other octadecanoids.

Regulation of Cell Proliferation and Apoptosis Mechanisms

The influence of this compound on cell proliferation and apoptosis appears to be stereoisomer-dependent, primarily observed through studies of its reduced form, 9-HODE. In Caco-2 cell lines, the (R)-enantiomer of HODE (likely 9(R)-HODE, derived from this compound) has been shown to activate BLT-1 and BLT-2 receptors, leading to the induction of cell proliferation through cyclooxygenase (COX) activation semanticscholar.org. This contrasts with the (S)-enantiomer of HODE, which exhibits an antiproliferative and pro-apoptotic effect in the same cell lines semanticscholar.org. Research also indicates that 9-HODE (unspecified enantiomer) alone can increase the uptake of 16-carbon fatty acids and induce apoptosis in monocyte cell lines semanticscholar.org. In human U937 cells, 9-HODE increased the proportion of cells in the G₀/G₁ phase and enhanced apoptosis nih.gov.

However, the effects can also be cell-type specific. For instance, 9(R)-HODE has been reported to inhibit CD3α- and CD28-induced proliferation of isolated human peripheral blood lymphocytes at a concentration of 25 µg/ml caymanchem.com. This highlights the nuanced and context-dependent nature of this compound's downstream effects on cell growth and death.

Table 2: Differential Effects of 9-HODE Enantiomers on Cell Proliferation and Apoptosis

| Compound | Cell Line | Effect on Proliferation | Effect on Apoptosis | Receptors/Pathways Involved | Reference |

| 9(R)-HODE | Caco-2 cells | Induces proliferation semanticscholar.org | N/A | BLT-1, BLT-2, COX activation | semanticscholar.org |

| 9(S)-HODE | Caco-2 cells | Antiproliferative semanticscholar.org | Pro-apoptotic semanticscholar.org | N/A | semanticscholar.org |

| 9-HODE (unspecified) | Monocyte cell lines | N/A | Induces apoptosis semanticscholar.org | N/A | semanticscholar.org |

| 9-HODE (unspecified) | U937 cells | Inhibits proliferation (increased G₀/G₁ phase) nih.govcaymanchem.com | Enhances apoptosis nih.govcaymanchem.com | PPAR-γ transactivation nih.govcaymanchem.com | nih.govcaymanchem.com |

| 9(R)-HODE | Human peripheral blood lymphocytes | Inhibits proliferation caymanchem.com | N/A | N/A | caymanchem.com |

Influence on Cell Differentiation Processes (e.g., macrophage maturation)

This compound, through its metabolic conversion to 9-HODE, can influence cell differentiation processes, notably macrophage maturation. Both 9-HODE and 13-HODE are recognized as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists semanticscholar.orgnih.gov. Activation of PPAR-γ by these HODEs has been shown to induce the maturation of monocytes into macrophages semanticscholar.org. This process is crucial in various physiological and pathological contexts, including atherosclerosis, where PPAR-γ activation can enhance protective mechanisms such as the clearance of lipids and lipid-laden cells from arterial walls nih.gov.

Beyond macrophage maturation, 9-HODE and 13-HODE have also been observed to potentiate brown/beige adipogenesis when applied to differentiating adipocytes mdpi.com. This suggests a broader role for these linoleic acid metabolites in influencing the differentiation of various cell types, contributing to tissue remodeling and metabolic regulation.

Biological Roles and Involvement in Physiological and Pathophysiological Processes

Contribution to Endogenous Oxidative Stress Responses and Adaptation

9(R)-HpODE, as a lipid hydroperoxide, is intrinsically linked to cellular oxidative stress. Its generation from linoleic acid can occur through both enzymatic and non-enzymatic radical-mediated oxidation. nih.gov Studies on its general form, 9-HpODE, demonstrate a direct role in altering the intracellular redox balance.

Exposure of cells to 9-HpODE leads to a rapid and sustained increase in the oxidation of intracellular glutathione (B108866) (GSH), a primary endogenous antioxidant. nih.govmedchemexpress.com This process is not a secondary effect of hydrogen peroxide production but a direct consequence of the hydroperoxide group. nih.gov The enzyme Glutathione Peroxidase 4 (GPx4) has been identified as a key mediator in this process, as it is specifically involved in the reduction of long-chain lipid hydroperoxides like 9-HpODE, leading to GSH oxidation. nih.gov The reduced product of this reaction, 9-HODE, does not induce the same oxidative shift, highlighting the specific role of the hydroperoxide moiety in initiating this stress response. nih.gov

Cellular adaptation to the oxidative stress induced by lipid hydroperoxides involves the upregulation of antioxidant defense mechanisms. For instance, exposure of intestinal epithelial cells to the related compound 13-HpODE has been shown to induce a strong antioxidant response, including the upregulation of pathways like retinol (B82714) metabolism and detoxification enzymes, as a protective mechanism to prevent cellular damage. mdpi.com This suggests that cells can initiate adaptive responses to cope with the oxidative challenge presented by compounds such as this compound.

Role in Inflammatory Pathways and Immunomodulation

The influence of this compound and its metabolites on inflammation is complex, with much of the current understanding derived from studies of its reduced form, 9-HODE. These molecules can act as signaling lipids, modulating the function of key immune cells like macrophages.

While direct studies on this compound's effect on cytokine profiles are limited, research on related oxidized linoleic acid metabolites provides significant insights. The reduced form, 9-HODE, is known to exert pro-inflammatory effects. nih.gov Studies on the enantiomer, 9(S)-HODE, have shown it can stimulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and the chemokine IL-8 from human keratinocytes. This action is mediated through the G protein-coupled receptor G2A (also known as GPR132). Furthermore, treatment of intestinal epithelial cells with 13-HpODE, a positional isomer of 9-HpODE, led to the downregulation of chemokines CXCL1, CXCL8 (IL-8), and CCL20, suggesting a complex and context-dependent regulatory role for lipid hydroperoxides in modulating inflammatory mediators. mdpi.com

Macrophages, which play a critical role in both the initiation and resolution of inflammation, are significantly influenced by oxidized lipids. The reduced form, 9-HODE, is a potent ligand for the GPR132 receptor, which is highly expressed in macrophages found within atherosclerotic plaques. nih.gov Activation of GPR132 by 9-HODE mediates pro-inflammatory effects, contributing to the progression of atherosclerosis. nih.gov

In addition to GPR132 signaling, HODEs, including 9-HODE, can activate the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ). nih.gov Activation of PPAR-γ by HODEs has been shown to induce the maturation of monocytes into macrophages. nih.gov This differentiation is a critical step in the immune response and tissue remodeling. The pro-inflammatory signals mediated by 9-HODE can contribute to a phenotypic shift in macrophages, potentially promoting an M1-like pro-inflammatory state, which is characterized by the production of inflammatory cytokines and is heavily involved in tissue damage. nih.govnih.gov

Participation in Nociception and Pain Perception Mechanisms

The role of oxidized linoleic acid metabolites as endogenous ligands for Transient Receptor Potential (TRP) channels is a key aspect of their involvement in pain signaling. Specifically, the activation of the TRPV1 channel, a well-known pain receptor, has been studied.

Research has demonstrated that 9-HODE can act as an endogenous activator of TRPV1, contributing to inflammatory pain responses. nih.gov However, the activity of these lipids at the TRPV1 receptor is highly stereospecific. Comparative studies of the 9-HODE enantiomers have revealed that 9(S)-HODE is the active form that activates TRPV1, whereas the 9(R)-HODE enantiomer is almost inactive at this receptor. This finding suggests that the metabolic pathway leading to this compound and its subsequent reduction to 9(R)-HODE is likely not a significant contributor to TRPV1-mediated nociception and pain perception.

Significance in Cardiovascular System Biology

This compound and its related metabolites are deeply implicated in the pathophysiology of the cardiovascular system, particularly in the development of atherosclerosis. Their presence is linked to conditions of increased oxidative stress, such as diabetes, which are major risk factors for cardiovascular disease. nih.gov

In mammalian systems, the oxidation of low-density lipoproteins (LDL) by monocytes is a critical event in atherogenesis, and this process generates significant amounts of esterified 9-HpODE, which is then rapidly reduced to 9-HODE. caymanchem.com In advanced atherosclerotic lesions, 9-HODE becomes abundant and exerts predominantly harmful, pro-inflammatory actions through the GPR132 receptor on macrophages. nih.gov This contributes to increased apoptosis and the development of a fragile, acellular plaque, heightening the risk of clinical events like myocardial infarction. nih.gov

Vascular thromboresistance is the inherent ability of the blood vessel wall to resist thrombus formation. This process involves a delicate balance of factors produced by endothelial cells and platelets. The role of this compound in this specific area is not well-defined, but studies on its metabolic products offer some clues.

Data Tables

Table 1: Summary of Biological Activities of this compound and Related Compounds

| Compound | Biological Process | Key Finding |

|---|---|---|

| 9-HpODE (general) | Oxidative Stress | Induces oxidation of intracellular glutathione (GSH) via Glutathione Peroxidase 4 (GPx4). nih.gov |

| 9-HODE (general) | Macrophage Biology | Potent ligand for GPR132, mediating pro-inflammatory effects in macrophages. nih.gov |

| 9-HODE (general) | Macrophage Biology | Activates PPAR-γ, inducing monocyte maturation into macrophages. nih.govnih.gov |

| 9(R)-HODE | Nociception | Almost inactive at the TRPV1 pain receptor, unlike the 9(S) enantiomer. |

| 9-HODE (general) | Cardiovascular Biology | Accumulates in advanced atherosclerotic lesions, contributing to plaque instability. nih.gov |

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| (9R)-hydroperoxy-10(E),12(Z)-octadecadienoic acid | This compound |

| (9R)-hydroxy-10(E),12(Z)-octadecadienoic acid | 9(R)-HODE |

| (9S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid | 9(S)-HpODE |

| (9S)-hydroxy-10(E),12(Z)-octadecadienoic acid | 9(S)-HODE |

| 13-hydroperoxyoctadecadienoic acid | 13-HpODE |

| Glutathione | GSH |

| Glutathione Peroxidase 4 | GPx4 |

| Interleukin-6 | IL-6 |

| Interleukin-8 | IL-8 |

| G protein-coupled receptor 132 | GPR132 / G2A |

| Peroxisome Proliferator-Activated Receptor gamma | PPAR-γ |

| Transient Receptor Potential Vanilloid 1 | TRPV1 |

| Low-Density Lipoprotein | LDL |

| Prostacyclin | PGI2 |

| Chemokine (C-X-C motif) ligand 1 | CXCL1 |

| Chemokine (C-C motif) ligand 20 | CCL20 |

Mechanistic Contributions to Atherogenesis (e.g., foam cell formation)

This compound, a product of linoleic acid oxidation, is implicated in the progression of atherosclerosis, particularly in the later stages of the disease. During atherogenesis, low-density lipoprotein (LDL) becomes entrapped in the subendothelial space of arteries and undergoes oxidative modification, a critical step in the formation of atherosclerotic plaques. nih.govfrontiersin.orgnih.gov Monocyte-induced oxidation of LDL generates substantial quantities of esterified 9-HpODE, which is then rapidly reduced to its more stable hydroxy derivative, 9-hydroxyoctadecadienoic acid (9-HODE). caymanchem.com

While early in atherosclerosis the related isomer 13-HODE may have protective effects, in advanced disease, 9-HODE, derived from this compound, becomes at least as abundant and exerts pro-inflammatory actions. nih.gov These pro-inflammatory effects contribute to the progression of the atherosclerotic lesion. nih.gov The accumulation of oxidized LDL, rich in compounds like 9-HpODE, promotes the transformation of macrophages into foam cells, a hallmark of atherosclerosis. nih.govresearchgate.netmdpi.com Macrophages indiscriminately take up oxidized LDL via scavenger receptors, leading to an excessive accumulation of cholesterol esters and the characteristic "foamy" appearance. researchgate.netmdpi.com This process is a key event in the development of fatty streaks, the earliest visible atherosclerotic lesions. nih.gov In advanced plaques, 9-HODE has been shown to increase apoptosis, which can lead to a fragile, acellular plaque, increasing the risk of rupture and subsequent clinical events like myocardial infarction. nih.gov

Functional Impact on Epidermal Barrier Formation and Skin Homeostasis

The epidermis serves as a critical barrier, protecting the body from environmental insults and preventing water loss. biorxiv.orgnih.gov Lipids, particularly derivatives of linoleic acid, are fundamental to the structure and function of this barrier. biorxiv.orgnih.gov Linoleic acid is the most abundant fatty acid in the epidermis, where it is primarily found esterified in specific ceramides (B1148491). nih.gov

The enzymatic processing of linoleic acid and its derivatives is crucial for skin health. The enzyme eLOX3, which is highly expressed in the epidermis, can metabolize this compound to produce hydroxy-epoxy metabolites. nih.gov The proper oxidation of esterified linoleic acid is considered essential for the correct functioning of the skin. nih.gov Research has indicated that the reduced form of this compound, 9-HODE, can cause disruption of the epidermal barrier in human keratinocytes. nih.gov This highlights the delicate balance of lipid metabolism required for skin homeostasis. The pathways involving lipoxygenase (LOX) enzymes and their products, including hydroperoxides like this compound, are integral to keratinocyte differentiation, a process vital for the development and maintenance of an effective skin barrier. cardiff.ac.uk

Involvement in the Mechanistic Progression of Photoaging

Photoaging refers to the premature aging of the skin due to repeated exposure to ultraviolet (UV) radiation. nih.gov A key mechanism underlying this process is oxidative stress, characterized by the overproduction of reactive oxygen species (ROS). nih.gov UV exposure activates a cascade of events that leads to the generation of free radicals.

These highly reactive molecules can damage cellular components, including lipids. wikipedia.org Polyunsaturated fatty acids like linoleic acid are particularly susceptible to free-radical-induced oxidation. This non-enzymatic process generates various lipid hydroperoxides, including racemic mixtures of 9-HpODE and its stereoisomers. wikipedia.org The formation of these oxidation products can contribute to the tissue injury and DNA damage that characterize oxidative-stress-related conditions, including photoaging. wikipedia.org Therefore, this compound, as a direct product of oxidative damage to a key skin lipid, is mechanistically linked to the progression of photoaging.

Investigation of Antimicrobial Activities against Pathogenic Microorganisms

9-HpODE has demonstrated notable antimicrobial properties against a variety of pathogenic microorganisms. caymanchem.comtargetmol.com Studies have shown its activity against both fungal and bacterial pathogens, suggesting a potential role in defense mechanisms, particularly in plants where it is a product of lipoxygenase activity. caymanchem.comtargetmol.comresearchgate.net

In one study, lipoxygenase products from Capsicum annum (chilli) seeds, including 9-hydroperoxy octadecadienoic acid (9-HPODE), were tested for their antimicrobial effects. 9-HPODE exhibited inhibitory activity against several plant pathogenic fungi and bacteria. researchgate.net The findings suggest that such oxylipins could play a role in the plant's defense system against microbial invasion. researchgate.net The broader class of fatty acids and their derivatives are known to possess antimicrobial activities against various pathogens, including those relevant to human health. nih.govnih.gov

| Compound | Target Microorganisms | Observed Effect | Reference |

|---|---|---|---|

| 9-HpODE | Various fungal and bacterial pathogens | Antimicrobial activity | caymanchem.comtargetmol.com |

| 9-HPODE (from Capsicum annum) | Plant pathogenic fungi and bacteria | Inhibited fungal and bacterial growth | researchgate.net |

Influence on Platelet Function and Aggregation

Lipid mediators, including various oxidation products of polyunsaturated fatty acids, play a significant role in regulating platelet function. mdpi.comescholarship.org While direct studies on this compound are limited, research on its reduced form, 9-HODE, and the closely related isomer 13-HODE provides insight into its potential influence.

The family of hydroxyoctadecadienoic acids (HODEs) has been reported to decrease the adhesion of platelets to endothelial cells. nih.gov For instance, exogenous 13-HODE was found to reduce thrombin-augmented platelet adherence to endothelial cell monolayers and to the subendothelial matrix. nih.gov It also inhibited platelet aggregation at certain concentrations of thrombin. nih.gov Given that 9-HODE is a prominent isomer alongside 13-HODE, particularly in atherosclerotic lesions, it is plausible that it exerts similar or related effects on platelet function, thereby influencing thrombosis and hemostasis. nih.gov

Advanced Research Methodologies and Analytical Approaches for 9 R Hpode Studies

Chromatographic and Spectrometric Techniques (e.g., HPLC-MS, GC-MS) for Identification and Quantification

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of 9(R)-HpODE. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that are combined with the sensitive detection capabilities of mass spectrometry (MS).

Liquid chromatography-mass spectrometry (LC-MS/MS) is a standard and highly effective method for the quantification of eicosanoids, including this compound, in biological samples. nih.gov This technique allows for the simultaneous measurement of multiple fatty acid oxidation products. nih.gov For instance, a typical LC-MS/MS analysis can distinguish between 9-HODE and 13-HODE, the reduced forms of 9-HpODE and 13-HpODE, respectively, based on their specific product ions, even when their retention times and precursor ions are nearly identical. nih.gov The use of stable isotope dilution and multiple reaction monitoring (MRM) enhances the accuracy and sensitivity of quantification. nih.gov Normal-phase HPLC can effectively separate 9-HpODE and 13-HpODE cholesterol esters, which is crucial for obtaining independent mass spectra of these compounds. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for the analysis of volatile derivatives of lipids. creative-proteomics.com However, due to the thermal instability of some oxylipins like fatty acid divinyl ethers, which can degrade at high temperatures, GC-MS may not be suitable for all analyses. creative-proteomics.com Liquid chromatography is often preferred for larger or more polar oxylipins. creative-proteomics.com

| Technique | Application in this compound Research | Key Advantages |

|---|---|---|

| HPLC-MS/MS | Identification and quantification of this compound and its metabolites in biological matrices. nih.govnih.gov | High sensitivity, specificity, and ability for simultaneous analysis of multiple analytes. nih.govnih.gov |

| GC-MS | Analysis of volatile derivatives of this compound and related compounds. creative-proteomics.com | Provides detailed structural information. |

Immunoassays (e.g., ELISA) for Qualitative and Quantitative Detection

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective method for the detection and quantification of lipid peroxidation products. nih.gov While specific ELISAs for this compound are not as common, assays for its reduced and more stable form, 9-hydroxyoctadecadienoic acid (9-HODE), are available and provide an indirect measure of this compound presence. eaglebio.comamsbio.com

These competitive immunoassays work on the principle of an antibody specific to the target molecule. eaglebio.comamsbio.com In the case of a 9(±)-HODE ELISA, the 9-HODE in a sample competes with a labeled 9-HODE conjugate for binding to a limited number of antibody sites pre-coated on a microplate. eaglebio.comamsbio.com The resulting signal is inversely proportional to the amount of 9-HODE in the sample. eaglebio.comamsbio.com While these assays are valuable for screening large numbers of samples, they may lack the specificity to distinguish between different stereoisomers (e.g., 9(R)-HODE vs. 9(S)-HODE) and can be subject to cross-reactivity with other structurally similar molecules. researchgate.net

Live Cell Imaging and Fluorescent Redox Sensing Methodologies

Live-cell imaging techniques provide real-time insights into the dynamic processes of lipid peroxidation and its effects on cellular redox status. nih.gov Fluorescent sensors are employed to visualize and measure changes in intracellular oxidative stress. nih.govresearchgate.net For example, the fluorescent sensor Liperfluo can be used to measure lipid peroxidation of the plasma membrane in living cells. nih.gov

The genetically encoded fluorescent sensor roGFP has been utilized to monitor changes in the glutathione (B108866) (GSH) oxidation state in response to lipid hydroperoxides like 9-HpODE. nih.gov Studies have shown that exposure of human airway epithelial cells to 9-HpODE leads to a dose-dependent increase in GSH oxidation, a process that can be visualized in real-time using roGFP. nih.gov This approach allows researchers to investigate the immediate cellular responses to this compound and to dissect the enzymatic pathways involved in its metabolism. nih.govnih.gov

Genetic and Molecular Biology Techniques (e.g., shRNA-mediated knockdown, reporter gene assays)

Genetic and molecular biology techniques are instrumental in elucidating the specific enzymes and signaling pathways involved in the metabolism and biological activities of this compound. Short hairpin RNA (shRNA)-mediated knockdown allows for the targeted silencing of specific genes, enabling researchers to determine the function of the encoded proteins. nih.gov For instance, the knockdown of glutathione peroxidase 4 (GPX4) has been shown to diminish the glutathione oxidation induced by 9-HpODE, indicating a key role for this enzyme in the detoxification of this lipid hydroperoxide. nih.govnih.gov

Reporter gene assays are another powerful tool to study the signaling pathways activated by this compound. These assays typically involve linking a reporter gene (e.g., luciferase or green fluorescent protein) to a specific promoter region of a gene of interest. The expression of the reporter gene then serves as a readout for the activation of that promoter. This approach can be used to identify transcription factors and signaling cascades that are modulated by this compound.

In Vitro Cellular and Tissue Culture Models for Mechanistic Investigations

In vitro cellular and tissue culture models are essential for conducting mechanistic investigations into the biological effects of this compound in a controlled environment. Various cell lines can be used to model different tissues and disease states. For example, human airway epithelial cells have been used to study the oxidative stress induced by 9-HpODE. nih.gov

Studies using bovine satellite cells have investigated the effects of linoleic acid and its metabolites on cell proliferation and the expression of genes related to lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs). tandfonline.com Macrophage cell lines have been employed to study the role of linoleic acid metabolism in the immune response to bacterial infections. nih.gov These cellular models allow for the detailed examination of molecular pathways and cellular responses to this compound and other oxylipins. nih.gov

Chiral-Based Methods for Stereochemical Delineation

The biological activity of lipid molecules is often highly dependent on their stereochemistry. Therefore, methods that can separate and identify specific stereoisomers, such as this compound, are crucial. Chiral chromatography is a specialized form of chromatography that uses a chiral stationary phase to separate enantiomers. gcms.cz

Chiral phase high-performance liquid chromatography (HPLC) is a widely used technique for the resolution of enantiomers of hydroperoxy and hydroxy fatty acids. nih.govnih.gov For example, a Chiralpak AD or AD-RH column can achieve baseline resolution of the hydroxy and hydroperoxy derivatives of arachidonic acid and linoleic acid. nih.gov These methods have been used to analyze the stereochemistry of oxylipins produced by various enzymes and in different biological contexts. nih.govpnas.org The separation of enantiomers is based on the principle of at least three simultaneous interactions between the chiral stationary phase and the solute, one of which must be stereochemically dependent. aocs.org

| Chiral Stationary Phase | Application | Reference |

|---|---|---|

| Chiralcel OB-H (cellulose tribenzoate) | Separation of 8R-HODE and 8S-HODE. | nih.gov |

| Reprosil Chiral-NR (aromatic chiral selector) | Separation of 10S-HODE and 10R-HODE. | nih.gov |

| Chiralpak AD or AD-RH | Resolution of hydroxy and hydroperoxy derivatives of arachidonic and linoleic acids. | nih.gov |

Lipidomics and Metabolomics Approaches in Oxylipin Research

Lipidomics and metabolomics are comprehensive, high-throughput approaches that aim to identify and quantify the complete set of lipids (lipidome) or metabolites (metabolome) in a biological sample. nih.govmetwarebio.com These "omics" technologies provide a systems-level view of the biochemical changes associated with various physiological and pathological states. mdpi.com

In the context of this compound research, lipidomics and metabolomics are used to profile the entire spectrum of oxylipins, providing a broader understanding of the lipid-mediated signaling networks. metwarebio.comnih.gov Targeted metabolomics services can provide absolute quantification of a wide range of oxylipins, which is valuable for identifying biomarkers and studying the mechanisms of disease. creative-proteomics.commetwarebio.com These approaches have been applied to study the role of oxylipins in various conditions, including breast cancer and primary open-angle glaucoma. mdpi.comnih.gov The comprehensive data generated by lipidomics and metabolomics can reveal novel insights into the metabolic pathways of this compound and its role in health and disease. nih.gov

Future Research Directions and Unresolved Questions

Comprehensive Characterization of Stereochemical Isomers and Their Distinct Bioactivities

Linoleic acid oxidation can yield various stereoisomers, including 9(S)-HpODE, 9(R)-HpODE, and their corresponding hydroxy derivatives (HODEs), such as 9(S)-HODE and 9(R)-HODE, as well as 13-HpODE and 13-HODE isomers wikipedia.orgwikipedia.org. While this compound is primarily formed by cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, and cytochrome P450 enzymes, non-enzymatic free-radical and singlet-oxygen oxidations can produce racemic mixtures of 9-HpODE and 9-HODE wikipedia.org.

A significant challenge lies in distinguishing the specific biological activities of these stereoisomers. Studies have indicated that 9(S)-HODE and 9(R)-HODE, along with other HODE isomers, exhibit overlapping yet distinct biological activities wikipedia.org. For instance, while some HODEs activate PPAR-γ, leading to anti-proliferative and pro-apoptotic effects, the (S)-enantiomer of 9-HODE has been shown to be responsible for antiproliferative effects in Caco2 cells, whereas the (R)-enantiomer activated BLT-1 and BLT-2 receptors and induced cell proliferation via COX activation nih.gov. Furthermore, 9(R)/16(S)-DiHOTrE, a related octadecanoid, demonstrated an inhibitory effect on human recombinant COX-2 and decreased pro-inflammatory LTB4 and 5(S)-HETE formation, suggesting 5-LOX pathway inhibition nih.gov.

Future research must employ advanced analytical techniques capable of separating and quantifying individual stereoisomers to enable precise investigation of their unique physiological and pathological roles. This includes developing robust methods for chiral characterization and conducting comparative biological studies to delineate the specific signaling pathways and cellular responses mediated by each stereoisomer.

Identification of Novel Biosynthetic Triggers and Environmental/Physiological Regulatory Factors

The formation of this compound can occur through both enzymatic and non-enzymatic pathways. Enzymatically, COX-1 and COX-2 metabolize linoleic acid predominantly to this compound, which is then rapidly reduced to 9(R)-HODE wikipedia.org. Cytochrome P450 microsomal enzymes also metabolize linoleic acid to a mixture of 9(S)-HpODE and this compound, with the R stereoisomer often predominating wikipedia.org. Non-enzymatic production of 9-HpODE and 9-HODE can arise from free-radical and singlet-oxygen oxidations of linoleic acid, particularly under conditions of oxidative stress wikipedia.org.

Environmental and physiological factors significantly influence this compound production. Oxidative stress, often associated with various diseases, leads to increased non-enzymatic generation of HODEs wikipedia.orgnih.gov. For example, elevated levels of HpODE precursors, including 9-HpODE, are observed in conditions such as Alzheimer's disease, atherosclerosis, diabetes, and non-alcoholic steatohepatitis wikipedia.org. In the context of the mammalian skin permeability barrier, the enzymic transformation of this compound to hydroxy-epoxy metabolites by eLOX3 is a major pathway, and the oxidation of esterified linoleic acid is crucial for skin function nih.govtandfonline.comportlandpress.com.

Future studies should aim to identify novel triggers for this compound biosynthesis beyond known enzymatic and oxidative pathways. This includes investigating the impact of specific dietary components, microbiome interactions, and various physiological states (e.g., exercise, stress, aging) on its production. Understanding these regulatory factors will provide insights into how this compound levels are modulated in health and disease.

Elucidation of Undiscovered Receptors and Their Downstream Signaling Pathways

While some biological activities of HODEs have been linked to specific receptors, the precise mechanisms by which this compound exerts its effects are not fully understood, and undiscovered receptors likely exist. For instance, 9-HODE has been shown to induce chemotaxis, upregulate chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibit IL-6 release in human monocytes caymanchem.com. In later stages of atherosclerosis, 9-HODE's pro-inflammatory actions are mediated by the GPR132 receptor, for which 9-HODE is a potent ligand nih.gov.

Oxylipins, including 9(S)-HpODE and 13(S)-HpODE, are recognized by the human G protein-coupled receptor (GPCR) G2A, which can inhibit cAMP accumulation mdpi.com. This suggests that other GPCRs or novel receptor classes may also bind this compound. Furthermore, lipid hydroperoxides like 9-HpODE can induce glutathione (B108866) (GSH) oxidation, a process mediated by glutathione peroxidase 4 (GPx4), indicating an impact on cellular redox balance nih.gov.

Future research should prioritize the identification and characterization of specific receptors for this compound. This involves employing high-throughput screening methods, ligand-binding assays, and genetic approaches to identify novel binding partners. Subsequently, detailed studies are needed to map out the downstream signaling cascades initiated by this compound-receptor interactions, including their impact on gene expression, protein modification, and cellular function.

Delineation of Enzymatic Versus Non-Enzymatic Contributions in Diverse Biological Contexts

A critical challenge in this compound research is differentiating between its enzymatic and non-enzymatic formation and understanding the relative contributions of each pathway in various biological contexts. While COX enzymes and cytochrome P450 predominantly produce this compound enzymatically, free radical and singlet oxygen oxidations contribute to non-enzymatic formation wikipedia.org. In early atherosclerosis, enzymatic HODE generation predominates, whereas in later stages, non-enzymatic generation becomes the major mechanism nih.gov.

The distinction is crucial because the biological implications of enzymatically controlled production versus uncontrolled oxidative damage may differ significantly. For example, the enzymic transformation of this compound by eLOX3 is integral to the formation of the mammalian skin permeability barrier nih.govtandfonline.com. In contrast, non-enzymatic production of oxidized linoleic acid metabolites (OXLAMs), including 9-HODE and 13-HODE, is associated with oxidative stress in conditions like nonalcoholic steatohepatitis and alcoholic liver disease researchgate.net.

Future research should employ sophisticated methodologies, such as isotopic labeling and enzyme-specific inhibitors, to precisely quantify the contributions of enzymatic and non-enzymatic pathways to this compound levels in different tissues and disease states. This will provide a clearer picture of its precise role in health and disease and inform the development of targeted therapeutic strategies.

Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology

Understanding the complex biological roles of this compound necessitates a systems-level approach that integrates multi-omics data. Multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal intricate relationships and regulatory networks that are not apparent from single-omics studies arxiv.orgnih.gov.

For instance, transcriptomic analysis of cells exposed to lipid hydroperoxides like 13-HpODE (a related compound) has revealed changes in gene expression related to detoxification, metabolic pathways, and PPAR signaling mdpi.com. Integrating such data with lipidomics (to quantify this compound and its metabolites) and proteomics (to identify affected proteins and pathways) can provide a holistic view of its cellular impact. Multi-omics factor analysis frameworks can further characterize gene and pathway alterations across different omics datasets, investigating the contribution of each omics view to a learned factor nih.gov.

Future research should leverage multi-omics platforms to comprehensively map the molecular landscape influenced by this compound. This includes investigating its impact on gene expression, protein synthesis and modification, and the broader metabolome in various biological models and clinical samples. Such integrated analyses will help identify novel biomarkers, therapeutic targets, and a deeper understanding of this compound's involvement in complex biological processes.

Addressing Challenges in Standardization and Analytical Capabilities for Research Advancement

Research into this compound and other oxylipins faces significant analytical and standardization challenges. These compounds are often present at low concentrations, are susceptible to degradation, and exist as numerous stereoisomers, making accurate quantification difficult nih.gov. The lack of standardized protocols for sample preparation, data acquisition, and analysis can lead to significant variability in results across different laboratories, undermining the reliability and comparability of research findings researchgate.net.

Current analytical methods for lipid hydroperoxides, such as UV spectroscopy and HPLC, are used, but there's a need for more comprehensive approaches tandfonline.comresearchgate.netmdpi.com. The implementation of mass spectrometry (MS) in routine clinical laboratories faces challenges in terms of standardization and quality control measures needed to ensure reproducibility and comparability of results researchgate.net. Standard Method Performance Requirements (SMPRs) are being developed to prescribe minimum analytical performance requirements for classes of analytical methods, which can help in standardizing measurements aoac.org.

Future efforts must focus on developing and validating highly sensitive, specific, and reproducible analytical methods for this compound and its related metabolites. This includes improving sample preparation techniques, developing robust chromatographic and mass spectrometric methods, and establishing certified reference materials. Furthermore, the establishment of international consensus standards and best practices for oxylipin analysis is crucial to ensure the comparability and reliability of research data globally, thereby accelerating advancements in the field aoac.orgresearchgate.net.

Q & A

Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?

- Methodological Answer : Discrepancies in cellular responses (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from differences in cell type, concentration thresholds, or experimental conditions. To address this, replicate studies using standardized protocols (e.g., controlled oxygen levels, consistent cell passage numbers) and orthogonal assays (e.g., ELISA for cytokines, RNA-seq for pathway analysis). Meta-analyses of existing datasets can identify contextual variables .

Q. What experimental designs are critical for studying this compound’s role in cholesterol metabolism?

- Methodological Answer : In vivo models (e.g., ApoE⁻/⁻ mice) fed high-fat diets can assess this compound’s impact on plasma cholesterol. For mechanistic studies, siRNA knockdown of LXRα or LDLR in hepatocytes or macrophages, combined with cholesterol efflux assays, clarifies pathway dependencies. Dose-response studies must account for endogenous oxylipin levels to avoid supraphysiological artifacts .

Q. How does this compound influence intracellular signaling pathways such as cAMP production?

- Methodological Answer : cAMP quantification via ELISA or FRET-based biosensors in cells treated with this compound reveals dose-dependent modulation. To distinguish direct receptor activation (e.g., GPCRs) from secondary effects, use receptor antagonists or CRISPR-edited cell lines lacking candidate receptors. Parallel studies with enantiomer 9(S)-HpODE control for stereospecificity .

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt open-science practices: publish detailed protocols (e.g., synthesis steps, cell culture conditions) and raw data in repositories like Zenodo. Use blinding during data collection/analysis to reduce bias. Collaborative inter-laboratory validation, as recommended by DFG guidelines, confirms findings across experimental setups .

Data Analysis and Interpretation

Q. How can researchers ethically address the dual role of this compound as both a signaling molecule and a cytotoxic agent?

- Methodological Answer : Preclinical studies require rigorous toxicity profiling (e.g., hepatic/renal function markers in animal models) before exploring therapeutic applications. Transparent reporting of adverse effects in publications is mandatory. Adhere to FAIR data principles to enable risk-benefit assessments by other researchers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.